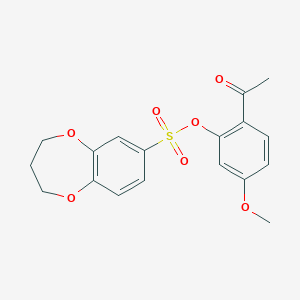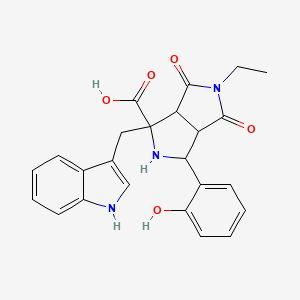
4-bromo-2,6-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2,6-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDBS and is a sulfonamide derivative.
科学的研究の応用
BDBS has been found to have various scientific research applications. One of the most significant applications of BDBS is its use as a fluorescent probe for the detection of zinc ions. BDBS has been shown to selectively bind to zinc ions and emit fluorescence upon excitation. This property of BDBS makes it a useful tool for studying the role of zinc ions in biological systems.
Another application of BDBS is its use as a potential anticancer agent. BDBS has been shown to inhibit the growth of cancer cells in vitro, and further studies are underway to investigate its potential as a therapeutic agent.
作用機序
The mechanism of action of BDBS is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BDBS has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a vital role in various physiological processes. BDBS has also been shown to inhibit the activity of heat shock protein 90, which is a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
BDBS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by BDBS can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance of the body. Inhibition of heat shock protein 90 by BDBS can lead to the destabilization of other proteins, which can affect various physiological processes.
実験室実験の利点と制限
One of the advantages of using BDBS in lab experiments is its selectivity for zinc ions. This property makes it a useful tool for studying the role of zinc ions in biological systems. Another advantage of BDBS is its potential as an anticancer agent, which makes it a promising candidate for further research.
One of the limitations of using BDBS in lab experiments is its limited solubility in water. This property can make it challenging to work with in aqueous solutions. Another limitation of BDBS is its potential toxicity, which can affect the viability of cells in vitro.
将来の方向性
There are several future directions for the research and development of BDBS. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of BDBS and its efficacy in vivo.
Another potential direction is the development of new fluorescent probes based on the structure of BDBS. These probes can be used to study the role of other metal ions in biological systems.
Conclusion:
In conclusion, BDBS is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BDBS involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with thiophen-2-ylmethanamine in the presence of a base. BDBS has been shown to have various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions and its potential as an anticancer agent. The mechanism of action of BDBS is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BDBS has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research and development of BDBS, including its potential as an anticancer agent and the development of new fluorescent probes.
合成法
The synthesis of BDBS involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with thiophen-2-ylmethanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The yield of BDBS is typically around 60%, and the compound can be purified through recrystallization.
特性
IUPAC Name |
4-bromo-2,6-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl2NO2S2/c12-7-4-9(13)11(10(14)5-7)19(16,17)15-6-8-2-1-3-18-8/h1-5,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNLZUFZLWTKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,6-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)


